5'-Chloro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Chloro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] is a spirocyclic compound that features a unique structural motif where a cyclopentane ring is fused to an indole moiety through a spiro carbon The presence of a chlorine atom at the 5’ position of the indole ring adds to its chemical diversity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Chloro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole precursor, which can be derived from commercially available starting materials such as 5-chloroindole.
Spirocyclization: The key step involves the formation of the spirocyclic structure. This can be achieved through a cyclization reaction where the indole precursor is reacted with a suitable cyclopentane derivative under acidic or basic conditions.
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for 5’-Chloro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective starting materials, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5’-Chloro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5’ position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The indole moiety can undergo oxidation and reduction reactions to form different derivatives.
Cycloaddition Reactions: The spirocyclic structure can participate in cycloaddition reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and alkyl halides.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the indole ring.
Scientific Research Applications
5’-Chloro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biological Studies: Researchers investigate its biological activity, including antimicrobial, antitumor, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 5’-Chloro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] involves its interaction with specific molecular targets. The indole moiety can bind to various enzymes and receptors, modulating their activity. The spirocyclic structure provides a rigid framework that enhances binding affinity and selectivity. The chlorine atom may also play a role in enhancing the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
Spiroindole Derivatives: Compounds such as spiro[indole-3,3’-pyrrolidine] and spiro[indole-3,3’-oxindole] share structural similarities with 5’-Chloro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole].
Chloroindole Derivatives: Other chloroindole derivatives, such as 5-chloroindole-3-carboxaldehyde, also exhibit similar chemical properties.
Uniqueness
5’-Chloro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] is unique due to its specific spirocyclic structure and the presence of a chlorine atom at the 5’ position. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C12H14ClN |
---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
5-chlorospiro[1,2-dihydroindole-3,1'-cyclopentane] |
InChI |
InChI=1S/C12H14ClN/c13-9-3-4-11-10(7-9)12(8-14-11)5-1-2-6-12/h3-4,7,14H,1-2,5-6,8H2 |
InChI Key |
WREHHKXVAFXDPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CNC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.